N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide
Overview
Description
“N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide” is a chemical compound. It is a derivative of pyridazine, a heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to have numerous practical applications and are present in some commercially available drugs and agrochemicals .
Synthesis Analysis
The synthesis of pyridazine derivatives, such as “N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide”, is a topic of interest in medicinal chemistry . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
The compound’s structure suggests it may have antioxidant and anti-inflammatory properties . Pyridazine derivatives, which are part of the compound’s structure, have been shown to possess antioxidant and anti-inflammatory activities .
Antimicrobial Activity
Pyridazin-3(2H)-one derivatives, which are part of the compound’s structure, have been reported to have antimicrobial properties . This suggests that the compound could potentially be used in the development of new antimicrobial drugs .
Anticancer Applications
Pyridazine derivatives have been associated with anticancer activities . This suggests that the compound could potentially be used in cancer treatment research .
Antidepressant and Anti-hypertensive Applications
Pyridazine and pyridazinone derivatives have been associated with antidepressant and anti-hypertensive activities . This suggests potential applications of the compound in the treatment of depression and hypertension .
Antiplatelet Activity
Pyridazin-3(2H)-one derivatives have been reported to have antiplatelet activity . This suggests that the compound could potentially be used in the prevention of blood clots .
Antiulcer Activity
Pyridazin-3(2H)-one derivatives have been reported to have antiulcer activity . This suggests that the compound could potentially be used in the treatment of ulcers .
Antidiabetic Activity
Pyridazin-3(2H)-one derivatives have been reported to have antidiabetic properties . This suggests that the compound could potentially be used in the treatment of diabetes .
Anticonvulsant Activity
Pyridazin-3(2H)-one derivatives have been reported to have anticonvulsant properties . This suggests that the compound could potentially be used in the treatment of seizures .
Future Directions
Pyridazine derivatives, such as “N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide”, have numerous practical applications and are present in some commercially available drugs and agrochemicals . Therefore, they are likely to continue to be a focus of research in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
The compound N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methyl-3-nitrobenzamide, also known as N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide, is a derivative of pyridazinone . Pyridazinone derivatives have been shown to interact with a range of biological targets and exhibit diverse pharmacological activities . .
Mode of Action
Pyridazinone derivatives have been shown to inhibit phosphodiesterase (pde), leading to positive inotropic effects and vasodilation . They also exhibit anti-inflammatory, antimicrobial, antidepressant, antipsychotic, antianxiety, and other biological activities .
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a variety of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The logp and logd values of the compound are 42183, suggesting that it is lipophilic and may have good bioavailability .
Result of Action
Pyridazinone derivatives have been shown to have a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, antidepressant, antipsychotic, antianxiety, and other biological activities .
properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-3-30(28,29)19-10-9-17(22-23-19)14-5-4-6-16(11-14)21-20(25)15-8-7-13(2)18(12-15)24(26)27/h4-12H,3H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFYYESPLDNABD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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